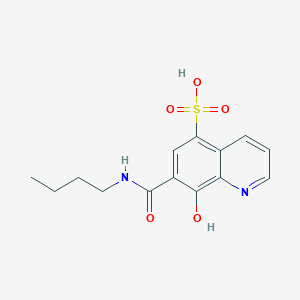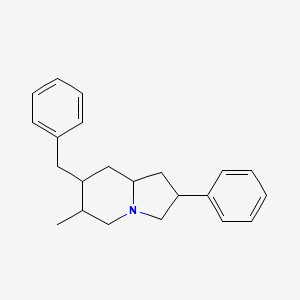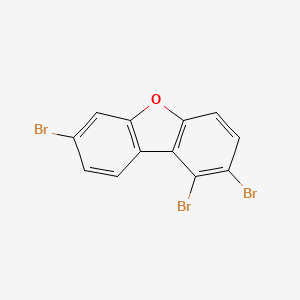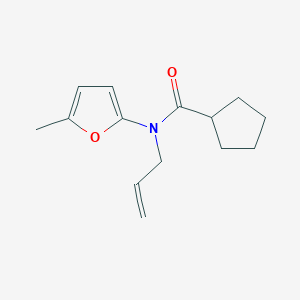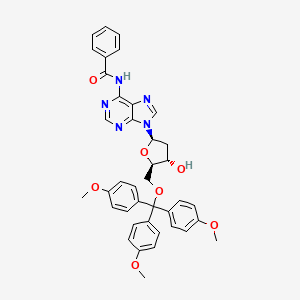
N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that belongs to the class of nucleoside analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves multiple stepsThe reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like bis(4-methoxyphenyl)phenylmethoxy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Applications De Recherche Scientifique
N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating malignancies, autoimmune disorders, and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound selectively engages with receptors involved in cellular processes, leading to various biological effects. These interactions can modulate signaling pathways, influence gene expression, and alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine derivatives: Share structural similarities but differ in functional groups and biological activities.
Nucleoside analogs: Similar in structure but vary in their therapeutic applications and mechanisms of action.
Uniqueness
N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C39H37N5O7 |
|---|---|
Poids moléculaire |
687.7 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-[tris(4-methoxyphenyl)methoxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-15-9-26(10-16-29)39(27-11-17-30(48-2)18-12-27,28-13-19-31(49-3)20-14-28)50-22-33-32(45)21-34(51-33)44-24-42-35-36(40-23-41-37(35)44)43-38(46)25-7-5-4-6-8-25/h4-20,23-24,32-34,45H,21-22H2,1-3H3,(H,40,41,43,46)/t32-,33+,34+/m0/s1 |
Clé InChI |
YHLLENLRRKRKRG-LBFZIJHGSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
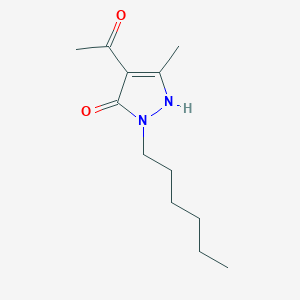
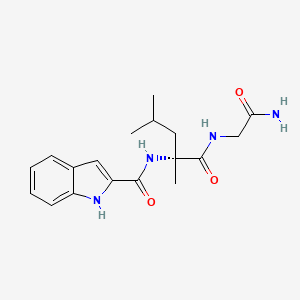
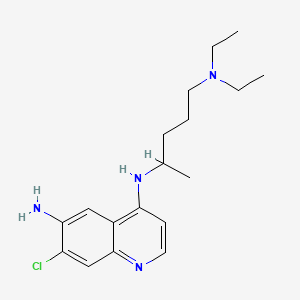
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
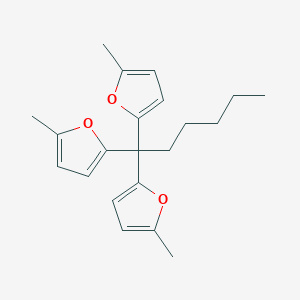
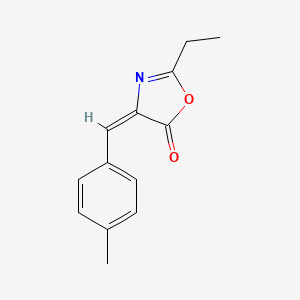
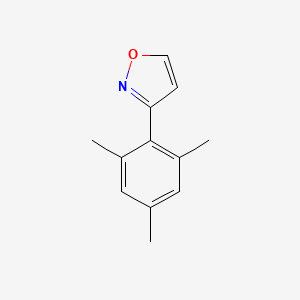
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)

